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Compound of Interest

2-(Aminooxy)-2-methylpropanoic
Compound Name: o
aci

Cat. No. B3058138

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 2-(Aminooxy)-2-methylpropanoic acid is not
readily available in public databases. The following guide is based on predicted spectroscopic
values derived from the known effects of the molecule's functional groups and general
principles of spectroscopy.

Introduction

2-(Aminooxy)-2-methylpropanoic acid is a bifunctional molecule of interest in medicinal
chemistry and drug development. Its structure, incorporating both a carboxylic acid and an
aminooxy group, allows for versatile chemical modifications and potential biological activity.
Accurate structural elucidation and characterization are paramount for its application in
research and development. This guide provides a comprehensive overview of the expected
spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the
standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Aminooxy)-2-
methylpropanoic acid. These predictions are based on the analysis of its constituent
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functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data

Predicted Chemical Predicted .
Protons . L Integration
Shift (6, ppm) Multiplicity
-C(CHs)2 13-16 Singlet 6H
-COOH 10.0-13.0 Broad Singlet 1H
-ONH:z 5.0-6.0 Broad Singlet 2H

Predicted 3C NMR Data

Carbon Atom

Predicted Chemical Shift (3, ppm)

-C(CH3)2 20 - 30
-C(CH3)2 75 - 85
-COOH 170 - 180

Infrared (IR) Spectroscopy

Functional Group

Predicted Absorption

Range (cm™?)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
N-H (Aminooxy) 3100 - 3300 Medium

C-H (Alkyl) 2850 - 2960 Medium

C=0 (Carboxylic Acid) 1700 - 1725 Strong

C-O (Carboxylic Acid) 1210 - 1320 Strong

N-H Bend (Aminooxy) 1580 - 1650 Medium
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Mass Spectrometry (MS)

lon Predicted m/z Notes

[M]+ 119.05 Molecular lon

[M-OH]+ 102.05 Loss of hydroxyl radical
[M-COOH]+ 74.06 Loss of carboxylic acid group
[C(CH3)2COOH]+ 87.04 Alpha-cleavage

[ONH2]+ 32.02 Aminooxy fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:

2-(Aminooxy)-2-methylpropanoic acid sample (5-10 mg)

Deuterated solvent (e.g., DMSO-ds, CDCls, or D20)

NMR tube (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)
Procedure:

e Sample Preparation:

o Accurately weigh 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[e]

Tune and match the probe for the desired nucleus (*H or 13C).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,
TMS).

o

Integrate the peaks in the *H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-(Aminooxy)-2-methylpropanoic acid sample (1-2 mg)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder

Procedure:

o Sample Preparation (KBr Pellet Method):

o Place 1-2 mg of the solid sample into an agate mortar.

o

Add approximately 100-200 mg of dry KBr powder.

[¢]

Gently grind the mixture with the pestle to a fine, homogeneous powder.

[¢]

Transfer the powder to a pellet die.

[e]

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

e Background Spectrum:
o Ensure the sample compartment of the FT-IR spectrometer is empty.
o Record a background spectrum to account for atmospheric COz2 and Hz0.

e Sample Spectrum:
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o Place the KBr pellet containing the sample into the sample holder in the spectrometer.

o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm~1). Co-add multiple
scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

o ldentify the characteristic absorption bands and correlate them to the functional groups in
the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
e 2-(Aminooxy)-2-methylpropanoic acid sample
o A suitable solvent (e.g., methanol, acetonitrile)
o Mass spectrometer (e.g., with Electron lonization - El source)
Procedure:
e Sample Preparation:
o Prepare a dilute solution of the sample in a volatile solvent.

e Instrument Setup:

[e]

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ionization mode to Electron lonization (El).

o

[¢]

Set the appropriate mass range for data acquisition.
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e Sample Introduction:

o Introduce the sample into the ion source. This can be done via a direct insertion probe for
solid samples or through a gas chromatograph (GC-MS) for volatile samples.

o Data Acquisition:

o Initiate the data acquisition. The molecules will be ionized and fragmented in the ion

source.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o Data Analysis:
o Analyze the resulting mass spectrum.
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural
elucidation.
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Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logical Flow for Structure Elucidation.
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PDF]. Available at: [https://www.benchchem.com/product/b3058138#spectroscopic-data-
nmr-ir-mass-spec-of-2-aminooxy-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3058138#spectroscopic-data-nmr-ir-mass-spec-of-2-aminooxy-2-methylpropanoic-acid
https://www.benchchem.com/product/b3058138#spectroscopic-data-nmr-ir-mass-spec-of-2-aminooxy-2-methylpropanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3058138?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

